molecular formula C16H23N3OS2 B2703889 N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide CAS No. 393573-01-8

N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide

Cat. No. B2703889
CAS RN: 393573-01-8
M. Wt: 337.5
InChI Key: YBOPWXGKWOAPNS-UHFFFAOYSA-N
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Description

The compound “N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been the subject of considerable interest in recent years due to their wide range of biological activities, such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties .


Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities. The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases. Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .

Scientific Research Applications

Quantum Theory of Atoms-In-Molecules Analysis

A study explored the nature of noncovalent interactions in adamantane-1,3,4-thiadiazole derivatives through crystallographic and QTAIM analysis. The adamantane derivatives displayed significant intra- and intermolecular interactions, with the orientation of the amino group differing in non-halogenated structures. This research highlights the importance of these interactions in stabilizing the crystal structures of such compounds, essential for developing materials with precise molecular arrangements (El-Emam et al., 2020).

Anti-Influenza Virus Activity

Adamantane derivatives have been synthesized and evaluated for their antiviral activity against influenza A and B viruses. The study utilized a microwave-assisted synthesis approach, leading to compounds with potent inhibitory effects, suggesting adamantane derivatives as potential antiviral agents (Göktaş et al., 2012).

Antimicrobial and Anti-Inflammatory Activities

Research on adamantane derivatives, including 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, revealed their promising antimicrobial and anti-inflammatory properties. These compounds exhibited significant activities against Gram-positive bacteria and the pathogenic fungus Candida albicans, along with dose-dependent anti-inflammatory effects in vivo. Such findings underscore the potential of adamantane derivatives in developing new antimicrobial and anti-inflammatory treatments (Kadi et al., 2007).

Inhibitory Activity Against Carbonic Anhydrase Isoforms

A study focused on the inhibitory activity of 1,3,4-thiadiazole-sulfonamides against carbonic anhydrase (CA) isoforms highlighted the critical role of the tail derivatizing the 5-position in determining the compounds' inhibitory potency. The research provides insights into the design of isoform-selective inhibitors, crucial for therapeutic applications targeting specific CA isoforms (Avvaru et al., 2010).

Antiproliferative Activity Against Cancer Cell Lines

Adamantane-1,3,4-thiadiazole derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, revealing the potential of these compounds in cancer therapy. Some derivatives exhibited promising results, offering a foundation for further development of anticancer agents (Wassel et al., 2021).

Future Directions

The future directions for research on “N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications, as well as the development of more efficient synthesis methods .

properties

IUPAC Name

N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3OS2/c1-2-3-21-15-19-18-14(22-15)17-13(20)16-7-10-4-11(8-16)6-12(5-10)9-16/h10-12H,2-9H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOPWXGKWOAPNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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